Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate
Overview
Description
Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a chemical compound with the molecular formula C₇H₁₀O₄S . It has a molecular weight of 190.22 . The compound is represented by the InChI code 1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3
.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate can be represented by the SMILES notationCCOC(=O)C=C1CS(=O)(=O)C1
.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Insights : The crystal structure of a related compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was analyzed, revealing a six-membered 1,3-dithiane ring with a twist-boat conformation. This study highlights the absence of significant intermolecular interactions in the crystal structure (Boukhedena et al., 2018).
Chemical Synthesis and Reactions
- Synthesis of Novel Hybrid Heterocycles : Research on the synthesis of novel dispiro 1,4-benzothiazine hybrid heterocycles through 1,3-dipolar cycloaddition of azomethine ylides, using compounds like ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)acetate, demonstrates the potential for creating diverse molecular structures (Malathi et al., 2015).
- Synthesis of Dithiolan Derivatives : The compound was used in synthesizing 5-[1,3]Dithiolan-2-ylidene-4,6-dioxo-3,4,5,6-tetrahydro-2H-[2,2]bipyridinyl-1-yl-acetic acid, indicating its role in complex organic synthesis (Shi Kun-bo, 2004).
Corrosion Inhibition
- Corrosion Inhibition Properties : Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been studied for its inhibitory action against corrosion in acidic environments. It has shown promising results as a corrosion inhibitor for carbon steel in both HCl and H2SO4 solutions (Fiala et al., 2019).
Biological and Medicinal Research
- Biological Activity Study : Research involving ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, synthesized through reactions with various benzaldehydes and acetophenones, evaluated their potential antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities (Gurevich et al., 2020).
Miscellaneous Applications
- Enzymatic Hydrolysis in Drug Synthesis : Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate-related compounds have been applied in enzymatic hydrolysis processes, as seen in the synthesis of potential anti-asthma drugs (Bevilaqua et al., 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(1,1-dioxothietan-3-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHWXMHOXSFNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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